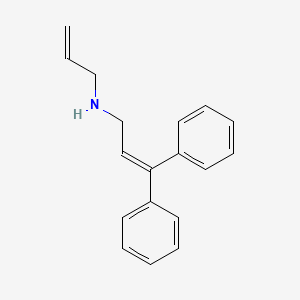
6-Methoxy-3,5-dinitropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-3,5-dinitropyridin-2-amine is an organic compound with the chemical formula C6H6N4O4. It is characterized by a pyridine ring substituted with methoxy and dinitro groups. This compound is known for its yellow to orange-yellow crystalline appearance and is soluble in common organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3,5-dinitropyridin-2-amine typically involves a nitration reaction. One common method includes the following steps:
Nitration of Pyridine: The starting material, 3,5-dinitropyridine, undergoes nitration to introduce nitro groups at the 3 and 5 positions.
Methoxylation: The nitrated pyridine is then reacted with methanol in the presence of a base to introduce the methoxy group at the 6 position.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methoxy-3,5-dinitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups, forming diamino derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nitro groups.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Oxides of the original compound.
Reduction Products: Diamino derivatives.
Substitution Products: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-3,5-dinitropyridin-2-amine has several applications in scientific research:
Organic Chemistry: It is used in the synthesis of heterocyclic compounds and as a precursor for various organic reactions.
Biochemistry: The compound is employed in the development of fluorescent probes for detecting biothiols.
Materials Science: It serves as a dopant in organic field-effect transistors and as a precursor for nitrogen-containing heterocycles.
Biomedical Science: Derivatives of this compound have been studied for their potential as platelet inhibitors.
Wirkmechanismus
The mechanism of action of 6-Methoxy-3,5-dinitropyridin-2-amine involves its interaction with molecular targets through its functional groups. The nitro groups can participate in electron transfer reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These properties make it useful in various chemical and biological applications .
Vergleich Mit ähnlichen Verbindungen
6-Methyl-3,5-dinitropyridin-2-amine: Similar in structure but with a methyl group instead of a methoxy group.
3,5-Dinitropyridine: Lacks the methoxy group but shares the dinitro substitution pattern.
Uniqueness: 6-Methoxy-3,5-dinitropyridin-2-amine is unique due to the presence of both methoxy and dinitro groups, which confer distinct chemical reactivity and physical properties. This combination of functional groups makes it versatile for various applications in research and industry .
Eigenschaften
CAS-Nummer |
106015-13-8 |
|---|---|
Molekularformel |
C6H6N4O5 |
Molekulargewicht |
214.14 g/mol |
IUPAC-Name |
6-methoxy-3,5-dinitropyridin-2-amine |
InChI |
InChI=1S/C6H6N4O5/c1-15-6-4(10(13)14)2-3(9(11)12)5(7)8-6/h2H,1H3,(H2,7,8) |
InChI-Schlüssel |
QWGRGJKYXUUFTK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=N1)N)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


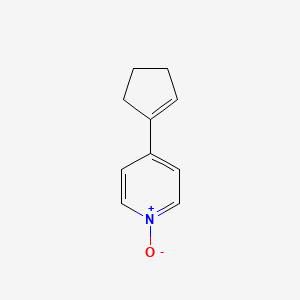
![Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol](/img/structure/B14338068.png)
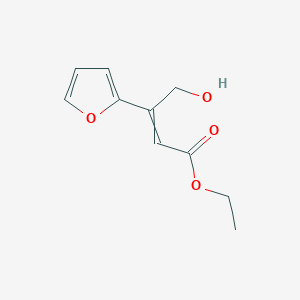
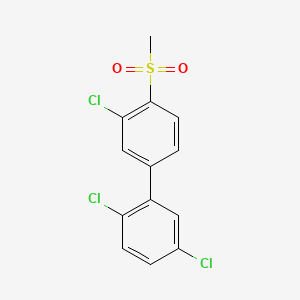
![9,10-Bis[(naphthalen-1-YL)methyl]anthracene](/img/structure/B14338097.png)
![5-[[[4-(1,1-Dimethylethyl)phenyl]thio]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14338107.png)
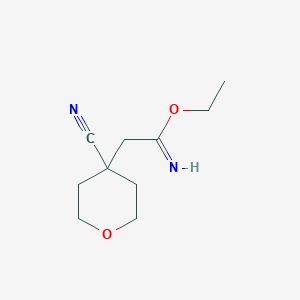

![Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane](/img/structure/B14338122.png)
![1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole](/img/structure/B14338129.png)
![Carbamodithioic acid, [2-(ethenyloxy)ethyl]-](/img/structure/B14338136.png)
![{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane](/img/structure/B14338140.png)
